1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is an organic compound characterized by a unique structure that combines a dimethoxyphenyl group with a tetrahydropyrrolo[1,2-a]pyrazine framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxyphenylhydrazine with a suitable diketone or aldehyde, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
Comparison: Compared to these similar compounds, 1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its tetrahydropyrrolo[1,2-a]pyrazine core differentiates it from the isoquinoline and quinoline analogs, potentially leading to different interactions with biological targets and varied applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C15H18N2O2/c1-18-13-6-5-11(10-14(13)19-2)15-12-4-3-8-17(12)9-7-16-15/h3-6,8,10,15-16H,7,9H2,1-2H3 |
InChI Key |
NQQUDDWRCSYXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2)OC |
Origin of Product |
United States |
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